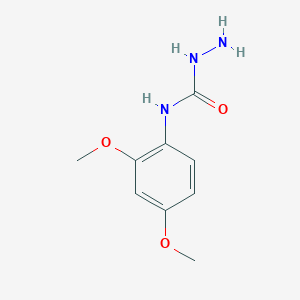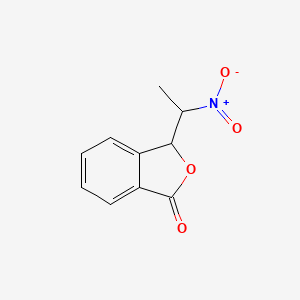![molecular formula C5H5N5 B1303138 [1,2,4]三唑并[1,5-a]嘧啶-7-胺 CAS No. 5915-16-2](/img/structure/B1303138.png)
[1,2,4]三唑并[1,5-a]嘧啶-7-胺
描述
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
科学研究应用
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various biologically active molecules.
Biology: The compound exhibits significant antibacterial, antifungal, antiviral, and antiparasitic activities.
Industry: The compound is used in the development of agricultural chemicals, such as herbicides and fungicides.
作用机制
Target of Action
The primary target of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is the enzyme Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids .
Mode of Action
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine interacts with its target, Acetolactate synthase, by inhibiting its activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, leading to a deficiency of these essential amino acids in the organism .
Biochemical Pathways
The inhibition of Acetolactate synthase by [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine affects the biosynthesis pathway of branched-chain amino acids . This disruption can lead to downstream effects such as protein synthesis impairment and growth inhibition, given the essential role of these amino acids in protein synthesis and other metabolic processes .
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine’s action primarily revolve around the disruption of branched-chain amino acid biosynthesis . This disruption can lead to a deficiency of these essential amino acids, impairing protein synthesis and potentially inhibiting growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target, Acetolactate synthase . .
生化分析
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as tubulin, LSD1, and CDK2, which are involved in cell division and gene expression . The compound’s interaction with these enzymes can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies. Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine has been found to interact with proteins involved in the ERK signaling pathway, further influencing cellular functions .
Cellular Effects
The effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis by affecting the ERK signaling pathway . This pathway is crucial for cell growth and survival, and its inhibition can lead to reduced tumor growth. Furthermore, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine has been shown to cause cell cycle arrest in the G2/M phase, thereby preventing cells from dividing . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine exerts its effects through various mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, the compound’s binding to tubulin disrupts microtubule formation, which is essential for cell division . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine inhibits the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These molecular interactions result in altered gene expression and cellular functions, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine remains stable under various conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to cellular adaptations, which may affect its efficacy. Understanding these temporal effects is essential for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and damage to healthy tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Studies in animal models provide valuable insights into the compound’s safety and efficacy, guiding its potential clinical applications.
Metabolic Pathways
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its bioavailability and therapeutic efficacy . For instance, the interaction of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine with cytochrome P450 enzymes can lead to its biotransformation, resulting in the formation of active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its use in therapeutic settings.
Transport and Distribution
The transport and distribution of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s interaction with specific transporters can affect its localization and accumulation in target tissues . Additionally, binding to plasma proteins can influence the compound’s distribution and bioavailability. These factors play a critical role in determining the compound’s therapeutic potential and guiding its clinical use.
Subcellular Localization
The subcellular localization of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is essential for understanding its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . For example, localization to the nucleus can influence gene expression, while targeting to the mitochondria can affect cellular metabolism. Understanding the subcellular localization of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine provides valuable insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods. One efficient and regioselective one-step procedure involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave conditions, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and one-pot procedures are particularly advantageous for industrial applications due to their efficiency and scalability .
化学反应分析
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolo-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo-derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit CDK2.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine stands out due to its broad spectrum of biological activities and its ability to inhibit multiple signaling pathways. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .
属性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXCEADXSTZKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376975 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5915-16-2 | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives interesting for antimalarial drug development?
A1: These compounds show promise in targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) []. This enzyme is crucial for the parasite's pyrimidine biosynthesis, a pathway essential for its survival. By inhibiting PfDHOD, these compounds can potentially disrupt parasite growth and multiplication, offering a potential avenue for new antimalarial therapies.
Q2: How do these compounds interact with PfDHOD at a molecular level?
A2: While specific interaction details require further investigation, in silico docking studies have demonstrated that various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives exhibit favorable binding affinities towards PfDHOD []. These studies suggest potential interactions within the enzyme's active site, potentially hindering its catalytic activity. Further research, including co-crystallization studies, could provide a clearer picture of the binding mode and key interactions.
Q3: Beyond antimalarial activity, have other biological activities been explored for these compounds?
A3: Yes, research indicates that certain derivatives, particularly those with specific substitutions on the triazolopyrimidine core and the phenyl ring, demonstrate potent anticancer activity []. This activity stems from a unique interaction with tubulin, a protein crucial for cell division. Interestingly, these compounds don't directly compete with paclitaxel for binding sites on tubulin but instead appear to function through a distinct mechanism, inhibiting the binding of vinca alkaloids []. This novel interaction profile makes them particularly interesting for overcoming resistance mechanisms often observed with conventional tubulin-targeting agents.
Q4: Can you elaborate on the structure-activity relationships observed for these compounds?
A4: Research has unveiled specific structural modifications that significantly impact the activity and potency of these compounds. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group at the 5-position of the triazolopyrimidine core is crucial for potent anticancer activity []. Additionally, the presence of fluorine atoms at specific positions on the phenyl ring, particularly those ortho to the triazolopyrimidine core, significantly enhances activity. Furthermore, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring appear to be optimal for anticancer activity []. These insights highlight the importance of meticulous structural optimization in tailoring the biological activity of these compounds.
Q5: What computational methods have been employed to study these compounds?
A5: Molecular docking simulations have been instrumental in understanding the binding modes and affinities of various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives with target proteins like PfDHOD []. These simulations provide valuable insights into the potential interactions within the binding site and can guide the design of new compounds with improved potency.
Q6: Have crystal structures of these compounds bound to their targets been solved?
A6: Yes, crystal structures are available for several [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives bound to dihydroorotate dehydrogenase (DHODH) from different species, including Plasmodium falciparum, human, and rat [, , ]. These structures provide detailed information about the binding interactions and can be valuable for structure-based drug design efforts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



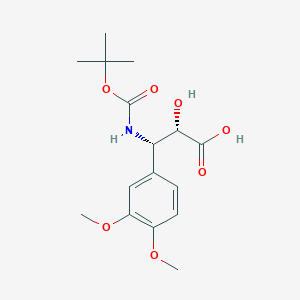
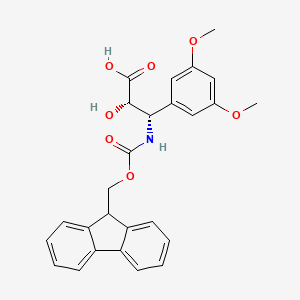
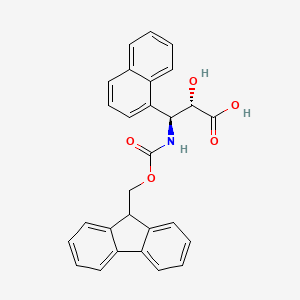
![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)
![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)
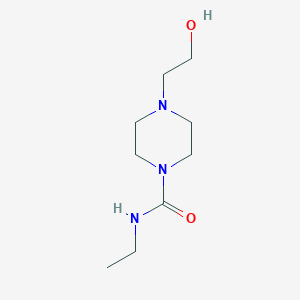
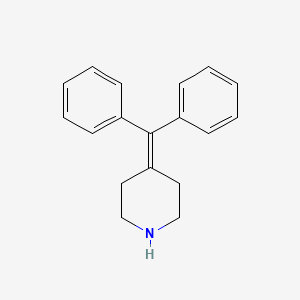
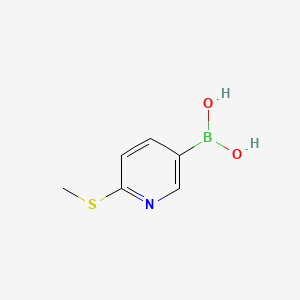
![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)
![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)
![2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane](/img/structure/B1303080.png)
